molecular formula C24H29ClN2O3S B289409 N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-chlorobenzamide

N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-chlorobenzamide

Cat. No. B289409
M. Wt: 461 g/mol
InChI Key: QWJHMNPJVIHSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-chlorobenzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BVT.289 or BVT.2733 and is known to have a variety of biochemical and physiological effects.289.

Mechanism of Action

BVT.289 works by inhibiting the activity of several enzymes, including phosphodiesterases (PDEs) and histone deacetylases (HDACs). These enzymes are involved in a variety of cellular processes, including gene expression, cell proliferation, and apoptosis. By inhibiting these enzymes, BVT.289 can alter cellular processes and potentially treat diseases.
Biochemical and Physiological Effects:
BVT.289 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of PDEs and HDACs, which can alter gene expression and cellular processes. BVT.289 has also been shown to have anti-inflammatory effects and to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

BVT.289 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It has also been extensively studied, which means that there is a significant amount of data available on its biochemical and physiological effects. However, BVT.289 also has several limitations. It is a relatively new compound, which means that there is still much to be learned about its mechanism of action and potential therapeutic uses. Additionally, BVT.289 may have off-target effects, which could complicate its use in lab experiments.

Future Directions

There are several future directions for the study of BVT.289. One potential direction is the development of BVT.289 as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the study of BVT.289's mechanism of action, including its interactions with other enzymes and cellular processes. Additionally, the use of BVT.289 in combination with other drugs or therapies could be explored to enhance its therapeutic potential. Finally, the development of new synthetic compounds based on the structure of BVT.289 could lead to the discovery of new therapeutic agents.

Synthesis Methods

BVT.289 is a synthetic compound that was first synthesized by scientists at Biovitrum AB in Sweden. The synthesis method involves the reaction of 2-chlorobenzoyl chloride with 2-aminothiophenol to form 2-chlorobenzamide. The resulting compound is then reacted with tert-butyl isocyanide and morpholine to form BVT.289.

Scientific Research Applications

BVT.289 has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of several enzymes involved in cancer progression, inflammation, and neurological disorders. BVT.289 has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C24H29ClN2O3S

Molecular Weight

461 g/mol

IUPAC Name

N-[6-tert-butyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide

InChI

InChI=1S/C24H29ClN2O3S/c1-24(2,3)15-8-9-17-19(14-15)31-22(20(17)23(29)27-10-12-30-13-11-27)26-21(28)16-6-4-5-7-18(16)25/h4-7,15H,8-14H2,1-3H3,(H,26,28)

InChI Key

QWJHMNPJVIHSLZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4Cl

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.